
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound that features both ester and alcohol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic reactions. The starting materials might include diethyl malonate and 2,2,6,6-tetramethylpiperidine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group might yield a ketone, while reduction of the ester group could produce a diol.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity.
2,2,6,6-Tetramethylpiperidine: A related piperidine derivative with different functional groups.
Ethyl 2,2-diethylpropanedioate: Another ester with a similar backbone but different substituents.
Eigenschaften
CAS-Nummer |
76434-43-0 |
|---|---|
Molekularformel |
C20H39NO6 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C11H23NO2.C9H16O4/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13;1-5-9(6-2,7(10)12-3)8(11)13-4/h9,13-14H,5-8H2,1-4H3;5-6H2,1-4H3 |
InChI-Schlüssel |
MQSCQTZBXZPVPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)OC)C(=O)OC.CC1(CC(CC(N1CCO)(C)C)O)C |
Verwandte CAS-Nummern |
76434-43-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


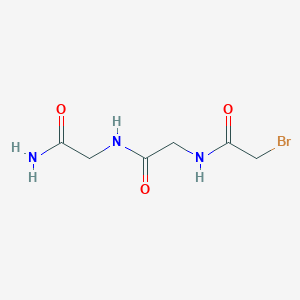
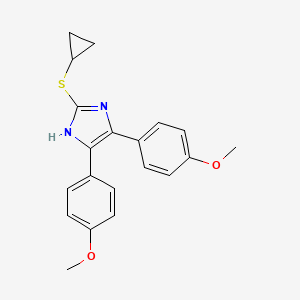
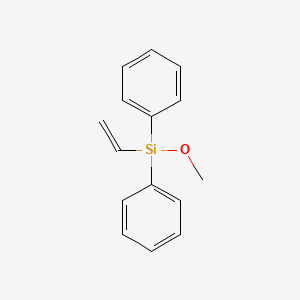
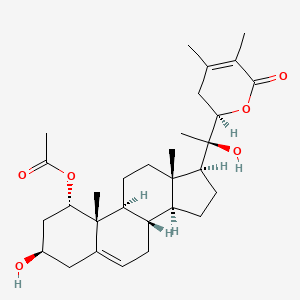
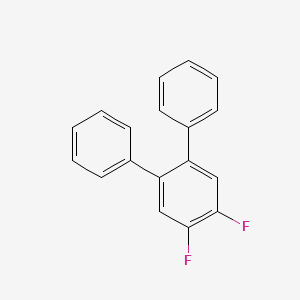

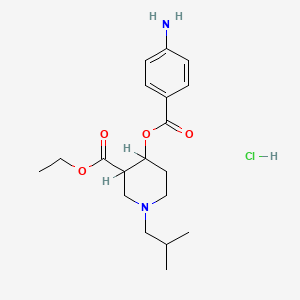
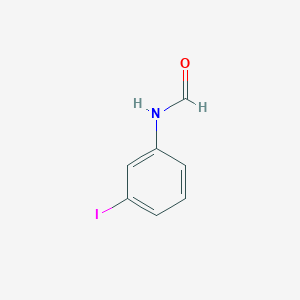
![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
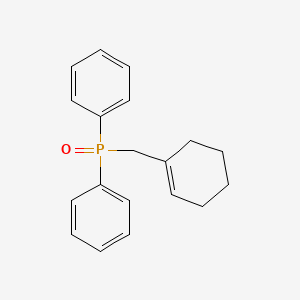
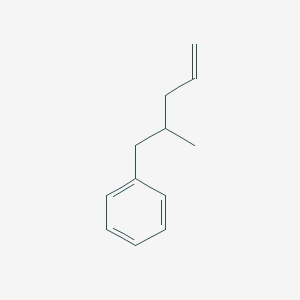
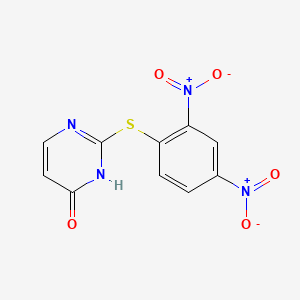
![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)

